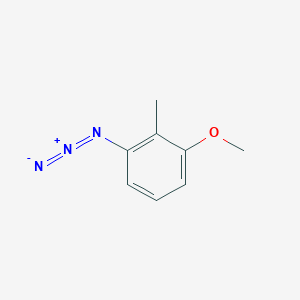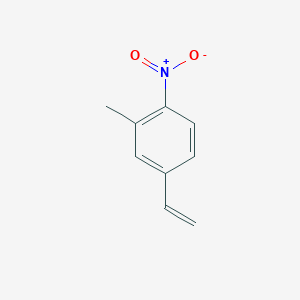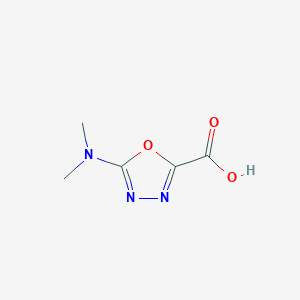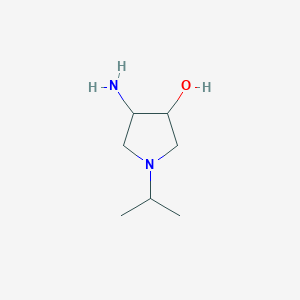
1-Azido-3-methoxy-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-3-methoxy-2-methylbenzene is an organic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol. This compound has gained significant attention in the scientific community due to its potential implications in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-Azido-3-methoxy-2-methylbenzene typically involves multistep reactions. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require stringent control of reaction conditions to ensure the safety and efficiency of the process .
Analyse Des Réactions Chimiques
1-Azido-3-methoxy-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the azido group results in the formation of an amine derivative .
Applications De Recherche Scientifique
1-Azido-3-methoxy-2-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various heterocycles, such as pyrroles, pyrazoles, and isoxazoles.
Biology: The compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: The compound is used in material sciences for polymer cross-linking and the development of advanced materials.
Mécanisme D'action
The mechanism of action of 1-Azido-3-methoxy-2-methylbenzene involves the reactivity of the azido group. This group can undergo thermal or photolytic decomposition to release nitrogen gas and form highly reactive nitrenes . These nitrenes can then participate in various chemical reactions, such as insertion into C-H bonds or cycloaddition reactions .
Comparaison Avec Des Composés Similaires
1-Azido-3-methoxy-2-methylbenzene can be compared with other azido-substituted benzene derivatives, such as:
- 1-Azido-4-methoxybenzene
- 1-Azido-2-methoxybenzene
- 1-Azido-3-methylbenzene
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes . For example, the presence of both the methoxy and methyl groups can affect the electron density on the benzene ring and the stability of intermediates formed during reactions .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
1-azido-3-methoxy-2-methylbenzene |
InChI |
InChI=1S/C8H9N3O/c1-6-7(10-11-9)4-3-5-8(6)12-2/h3-5H,1-2H3 |
Clé InChI |
ZUDZYJASNOBXFY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1OC)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 2-[(2-chloroquinolin-6-yl)oxy]acetate](/img/structure/B15309588.png)


![Methyl 2-isopropyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide](/img/structure/B15309598.png)

![2,5-Diazaspiro[3.4]octane](/img/structure/B15309610.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide hydrochloride](/img/structure/B15309611.png)



![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)
